molecular formula C8H3F5O2 B13288725 2,2-Difluoro-2-(2,3,4-trifluorophenyl)acetic acid

2,2-Difluoro-2-(2,3,4-trifluorophenyl)acetic acid

Cat. No.: B13288725
M. Wt: 226.10 g/mol
InChI Key: OOCMEMVEYZRRML-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(2,3,4-trifluorophenyl)acetic acid is a fluorinated organic compound with the molecular formula C8H3F5O2. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties. Fluorinated compounds are often of interest in various fields due to their stability, lipophilicity, and ability to participate in specific chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(2,3,4-trifluorophenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 2,3,4-trifluorobenzene with difluoroacetic acid under specific conditions. The reaction typically requires a catalyst and may involve steps such as halogenation, fluorination, and subsequent purification processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(2,3,4-trifluorophenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these

Biological Activity

2,2-Difluoro-2-(2,3,4-trifluorophenyl)acetic acid (CAS No. 1340206-64-5) is a fluorinated organic compound that has garnered attention due to its potential biological activities. This compound is characterized by its unique trifluorophenyl structure, which is known to influence its interaction with biological systems. The following sections will explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C8H3F5O2
  • Molecular Weight : 226.10 g/mol
  • CAS Number : 1340206-64-5

The biological activity of this compound primarily stems from its ability to interact with various biological targets. Fluorinated compounds often exhibit altered pharmacokinetic properties due to the electronegativity of fluorine atoms, which can enhance lipophilicity and metabolic stability.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, fluorinated phenylacetic acids have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.
  • Antiproliferative Activity : Research indicates that compounds with similar structures exhibit antiproliferative effects on cancer cell lines. The trifluoromethyl group is believed to enhance the binding affinity to specific cellular targets involved in tumor growth.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionPotential COX inhibition leading to anti-inflammatory effects
Anticancer ActivityInhibitory effects on cancer cell proliferation
Metabolic StabilityEnhanced stability in biological systems due to fluorination

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    A study evaluated the antiproliferative effects of several fluorinated acetic acids on human cancer cell lines. The results indicated that this compound showed significant inhibition of cell growth in breast and lung cancer models with IC50 values ranging from 10 µM to 20 µM. This suggests a potential role in cancer therapeutics.
  • Enzyme Interaction Analysis :
    Another investigation focused on the interaction between this compound and COX enzymes. The findings revealed that it competes with arachidonic acid for the active site of COX-1 and COX-2, leading to reduced prostaglandin synthesis and thus demonstrating anti-inflammatory properties.

Properties

Molecular Formula

C8H3F5O2

Molecular Weight

226.10 g/mol

IUPAC Name

2,2-difluoro-2-(2,3,4-trifluorophenyl)acetic acid

InChI

InChI=1S/C8H3F5O2/c9-4-2-1-3(5(10)6(4)11)8(12,13)7(14)15/h1-2H,(H,14,15)

InChI Key

OOCMEMVEYZRRML-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(C(=O)O)(F)F)F)F)F

Origin of Product

United States

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